N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a benzodioxolylmethyl group attached to an acetamide backbone and a sulfanyl-linked imidazole ring substituted with a 4-methoxyphenyl moiety. The benzodioxole group (a methylenedioxy bridge fused to a benzene ring) is known for enhancing metabolic stability and bioavailability in drug-like molecules, while the imidazole-thioether linkage may contribute to interactions with enzymes or receptors, particularly in therapeutic contexts such as antimicrobial or anticancer applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-16-5-3-15(4-6-16)23-9-8-21-20(23)28-12-19(24)22-11-14-2-7-17-18(10-14)27-13-26-17/h2-10H,11-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAVLJMZUVZVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The thioether linkage is formed by reacting a thiol with a halogenated acetamide derivative.
Final Coupling: The final step involves coupling the benzodioxole and imidazole derivatives under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include reduced forms of the imidazole ring.
Substitution: Products may include substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex chemical structure characterized by the presence of a benzodioxole moiety and an imidazole derivative. Its molecular formula is , and it exhibits notable interactions with biological targets due to its unique functional groups.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, research involving screening drug libraries has identified novel anticancer compounds that target specific cancer cell lines effectively. The mechanism of action often involves apoptosis induction and inhibition of tumor growth through various pathways, including the modulation of signaling cascades related to cell proliferation and survival .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary findings indicate that it may act as a modulator of serotonin receptors (5-HT2A), which are implicated in mood regulation and anxiety disorders. The ability to influence these receptors could position this compound as a candidate for further development in psychopharmacology .
Antimicrobial Properties
Studies have also explored the antimicrobial activity of similar compounds containing benzodioxole structures. These compounds have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Case Study 1: Anticancer Screening
In a recent study published in ResearchGate, researchers screened a library of compounds against multicellular spheroids representing various cancer types. The results highlighted that certain derivatives of the compound exhibited potent anticancer activity, leading to decreased viability in cancer cells while sparing normal cells. This specificity is crucial for minimizing side effects in potential therapeutic applications .
Case Study 2: Neuropharmacological Assessment
A pharmacological assessment indicated that the compound could enhance cognitive functions by modulating neurotransmitter levels in animal models. The study demonstrated improved memory retention and reduced anxiety-like behaviors, suggesting its utility in treating conditions such as depression and anxiety disorders .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The benzodioxole and imidazole rings allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The 4-methoxyphenyl group in the target compound may confer similar metabolic stability to the 4-fluorophenyl group in , as both substituents are electron-withdrawing and resistant to enzymatic degradation.
Therapeutic Potential: Benzimidazole-thioacetamide derivatives (e.g., ) show dual antimicrobial and anticancer activities, suggesting that the target compound’s imidazole-thioether core may share similar mechanisms, such as enzyme inhibition or DNA intercalation .
Physicochemical Properties: The 3,4-dimethoxyphenyl substituent in increases hydrophilicity compared to the target compound’s single methoxy group, which may affect pharmacokinetics.
Research Findings and Data Validation
- Crystallographic Validation : Structural analogs (e.g., ) were validated using SHELX and related crystallographic tools, ensuring accurate bond lengths and stereochemistry .
- Spectral Elucidation : NMR and mass spectrometry (EIMS) data for derivatives like and confirm the integrity of the acetamide-imidazole-thioether backbone, supporting synthetic reproducibility .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and an imidazole ring, which are known for their biological activities. The general chemical formula is with a molecular weight of approximately 344.43 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Benzodioxole | A fused bicyclic compound |
| Imidazole | A five-membered nitrogen-containing ring |
| Sulfanyl group | Contains sulfur, enhancing reactivity |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including those resistant to conventional therapies.
Mechanism of Action:
The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival, particularly those mediated by the epidermal growth factor receptor (EGFR). Studies utilizing virtual docking techniques have shown that this compound can effectively bind to the active sites of EGFR, leading to reduced cell viability in treated cultures .
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been evaluated for antimicrobial properties. Preliminary tests suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The efficacy was assessed using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics .
Case Studies and Research Findings
-
Study on Anticancer Efficacy:
A study published in 2019 screened a library of compounds on multicellular spheroids to identify novel anticancer agents. This compound was highlighted for its potent inhibitory effects on tumor spheroid growth, indicating its potential for further development as an anticancer drug . -
Antimicrobial Evaluation:
In another investigation focusing on antimicrobial activity, derivatives similar to this compound were synthesized and tested against common pathogens. Results indicated that modifications in the side chains significantly influenced the antimicrobial potency, suggesting a structure-activity relationship that could guide future synthesis .
Data Summary Table
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound to ensure high yield and purity?
The synthesis requires precise control of temperature, pH, solvent choice, and reaction time. For example, cyclization steps involving imidazole ring formation often use acidic or basic conditions, while coupling reactions (e.g., sulfanyl-acetamide linkage) may require anhydrous environments. High-performance liquid chromatography (HPLC) is recommended to monitor reaction progress and minimize side products .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. Purity assessments should combine HPLC with UV detection and elemental analysis. For stability studies, thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can evaluate decomposition under varying temperatures .
Q. How do functional groups like the benzodioxole ring and imidazole moiety influence the compound’s stability?
The benzodioxole ring contributes to metabolic stability but may hydrolyze under strongly acidic/basic conditions. The imidazole sulfur atom is prone to oxidation, necessitating inert atmospheres during synthesis. Stability profiling under physiological pH (1.2–7.4) and accelerated thermal conditions (40–60°C) is advised to identify degradation pathways .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities across studies?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations). Standardize protocols using validated in vitro models (e.g., enzyme inhibition assays with positive controls) and replicate studies across independent labs. Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., IC₅₀, bioavailability) can clarify trends .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
Systematically modify substituents on the benzodioxole, imidazole, or methoxyphenyl groups. For example:
- Replace the methoxy group with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding.
- Introduce halogen atoms to improve metabolic stability. Evaluate derivatives using in vitro cytotoxicity assays (e.g., MTT) and computational docking to predict target affinity (e.g., kinases, GPCRs) .
Q. What methodological approaches are recommended for elucidating the compound’s mechanism of action?
- Target Identification: Use affinity chromatography or chemical proteomics with biotinylated analogs.
- Pathway Analysis: Transcriptomic (RNA-seq) or phosphoproteomic profiling in treated vs. untreated cells.
- In Vivo Validation: Rodent models with biomarker monitoring (e.g., inflammatory cytokines, apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
